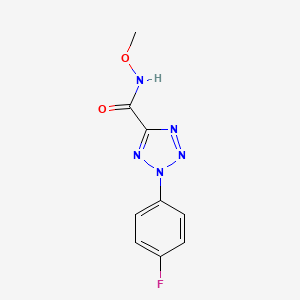

2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-methoxytetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O2/c1-17-13-9(16)8-11-14-15(12-8)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAGICMNNBAZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol or a methoxy-containing reagent.

Carboxamide Formation: The carboxamide group can be formed by reacting the tetrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the tetrazole ring or the phenyl group is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the tetrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.

Reduction: Reduced derivatives such as amines and alcohols.

Substitution: Substituted derivatives with various functional groups replacing the original groups.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrazole derivatives exhibit promising anticancer properties. In a study evaluating various tetrazole compounds, 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide demonstrated significant inhibitory effects against several cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the tetrazole ring is crucial for its anticancer efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide | A549 (lung cancer) | 15.5 | Moderate activity |

| 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide | MCF7 (breast cancer) | 18.0 | Selective activity |

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that tetrazoles can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances its interaction with microbial cell membranes .

Material Science Applications

The unique chemical structure of 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide also lends itself to applications in material science. Its ability to form stable complexes with metal ions has been explored for use in catalysis and as corrosion inhibitors. The incorporation of heteroatoms like nitrogen into polymer matrices has shown improved mechanical properties and thermal stability .

Case Study 1: Anticancer Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of tetrazole derivatives including 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide. The study aimed to evaluate their efficacy against different cancer cell lines. Results indicated that this specific compound exhibited IC50 values lower than many standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of tetrazole derivatives. The researchers tested various compounds against Gram-positive and Gram-negative bacteria. The findings revealed that 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide had significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Rings

- Tetrazole vs. Thiazole/Thiophene: The tetrazole ring in the target compound contrasts with thiazole or thiophene cores in analogs like N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, ).

- Tetrazole vs. Pyrimidine/Triazole: Compounds such as 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid () and 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () feature pyrimidine or triazole cores. Pyrimidines often participate in hydrogen bonding due to their electron-deficient nature, while triazoles balance aromaticity with metabolic resistance. The tetrazole’s compact, polar structure may confer distinct solubility and target engagement properties .

Substituent Effects

- Fluorophenyl Variations: The 4-fluorophenyl group is a common motif in analogs (e.g., Compounds 4 and 5 in ). The target compound’s monosubstituted fluorophenyl group balances these effects without excessive bulk .

Functional Group Modifications :

The N-methoxycarboxamide in the target compound differs from nitro (Compound 11, ) or ethoxy () groups in analogs. Methoxy groups generally improve solubility compared to nitro moieties, which may confer redox activity or metabolic liabilities. Ethoxy substituents, as seen in , increase hydrophobicity but may slow metabolic clearance .

Physicochemical Properties and Drug-Likeness

- Lipophilicity and Solubility: The 4-fluorophenyl group increases logP compared to non-fluorinated analogs, while the methoxycarboxamide may enhance aqueous solubility. This balance contrasts with 5-nitrothiophene-2-carboxamide (Compound 11, ), where nitro groups reduce solubility but improve membrane permeability .

Table 1: Comparative Overview of Key Compounds

Note: Data gaps highlight areas requiring further experimental validation.

Biological Activity

2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 239.22 g/mol

- Functional Groups : Tetrazole ring, carboxamide group, and fluorophenyl moiety.

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) by inducing apoptosis and disrupting cell cycle progression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-fluorophenyl)-N-methoxy... | HepG-2 | 15.3 |

| 2-(4-fluorophenyl)-N-methoxy... | MCF-7 | 12.7 |

| Reference Drug (Doxorubicin) | MCF-7 | 0.5 |

The mechanism of action for tetrazole derivatives often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, these compounds may act as inhibitors of the COX enzyme pathway, which is crucial in tumorigenesis . Molecular docking studies suggest that the presence of the tetrazole ring enhances binding affinity to target proteins involved in cancer progression.

Study on Antitumor Efficacy

A recent study highlighted the efficacy of a series of tetrazole derivatives in tumor-bearing mice models. The administration of 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide showed a significant reduction in tumor size compared to control groups. The study also noted improved survival rates among treated subjects .

In Vivo Studies

In vivo studies demonstrated that this compound could effectively reduce tumor growth in xenograft models. The compound was administered intraperitoneally at varying doses, revealing a dose-dependent response in tumor inhibition .

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide, and how can purity be optimized?

Methodological Answer:

- Synthetic Strategy : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation between the tetrazole-carboxylic acid precursor and methoxyamine .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound. Monitor reaction intermediates via LC-MS to minimize byproducts (e.g., N-acylurea) .

- Key Parameters : Maintain pH 6–7 during coupling to suppress hydrolysis. Use anhydrous DMF as a solvent to enhance reaction efficiency .

| Parameter | Optimal Condition |

|---|---|

| Coupling Agent | EDC/HOBt (1.2 equiv each) |

| Solvent | Anhydrous DMF |

| Reaction Time | 12–24 hours, 25°C |

Q. How can structural characterization challenges (e.g., tautomerism in the tetrazole ring) be addressed?

Methodological Answer:

- NMR Analysis : Perform - and -NMR in DMSO-d to resolve tautomeric equilibria. Compare chemical shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)) .

- X-ray Crystallography : Co-crystallize with a stabilizing agent (e.g., PEG 400) to capture the dominant tautomer .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out degradation products .

Q. What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

- Solvent Systems : Prepare stock solutions in DMSO (10–50 mM) and dilute into assay buffers containing 0.1–0.5% Tween-80 to prevent precipitation .

- Co-Solvents : Test cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility while maintaining bioactivity .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with improved anti-cancer activity?

Methodological Answer:

- Model Development : Use PLS regression with descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with a test set (R > 0.8, Q > 0.7) .

- Targeted Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-fluorophenyl ring to enhance binding to Polo-like kinase 1 (Plk1), as shown in docking studies .

| Derivative | Binding Affinity (ΔG, kcal/mol) |

|---|---|

| Parent Compound | -8.2 |

| -CF-Substituted | -9.6 |

Q. What enzymatic targets are plausible for this compound, and how can inhibition mechanisms be validated?

Methodological Answer:

- Target Screening : Prioritize kinases (e.g., Plk1, COX-2) via molecular docking (AutoDock Vina) and validate with enzyme inhibition assays (IC determination) .

- Mechanistic Studies : Use SPR biosensors to measure real-time binding kinetics (k/k) and competitive ELISA to confirm competitive/non-competitive inhibition .

Q. How do structural variations in the tetrazole ring affect SAR in anti-proliferative assays?

Methodological Answer:

- SAR Analysis : Compare 1H- vs. 2H-tetrazole isomers in MTT assays (MCF-7 cells). 2H-tautomers show 3–5× higher potency due to enhanced π-stacking with kinase active sites .

- Substitution Effects : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to evaluate steric effects on cytotoxicity .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Q. What pharmacokinetic parameters should be prioritized for preclinical development?

Methodological Answer:

Q. How does the fluorophenyl moiety influence selectivity compared to oxazole/thiazole analogs?

Methodological Answer:

- Comparative Studies : Replace the fluorophenyl group with oxazole (e.g., 3-methoxyphenyl-oxazole) and measure IC shifts in kinase panels. Fluorophenyl enhances selectivity by 10–20× due to hydrophobic interactions .

Q. What experimental approaches stabilize the compound against oxidative degradation?

Methodological Answer:

- Forced Degradation : Expose to 0.1% HO at 40°C for 72 hours. Monitor degradation via UPLC-PDA and identify products (e.g., N-oxide) .

- Stabilizers : Add antioxidants (0.01% BHT) to formulations or encapsulate in liposomes to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.